4-Chloro-2,5-difluoro-N-methylbenzamide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
921213-29-8 |
|---|---|
Molecular Formula |
C8H6ClF2NO |
Molecular Weight |
205.59 g/mol |
IUPAC Name |
4-chloro-2,5-difluoro-N-methylbenzamide |
InChI |
InChI=1S/C8H6ClF2NO/c1-12-8(13)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3,(H,12,13) |
InChI Key |
PCZUBIUXDYLJCN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1F)Cl)F |
Origin of Product |
United States |
The Role of Halogen Substitution, Particularly Chloro and Fluoro Groups, in Molecular Design
The strategic incorporation of halogen atoms, such as chlorine and fluorine, into a molecule's structure is a widely employed tactic in modern drug design and materials science. Halogenation can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for target proteins.
The chloro group, being moderately lipophilic and electron-withdrawing, can enhance a molecule's ability to cross biological membranes and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to target binding. Fluorine, the most electronegative element, offers unique advantages. Its small size allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can alter the acidity of nearby functional groups and block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and bioavailability. The presence of both chloro- and fluoro-groups in 4-Chloro-2,5-difluoro-N-methylbenzamide suggests a deliberate design to leverage these beneficial properties in the synthesis of novel compounds.
Genesis and Research Rationale for 4 Chloro 2,5 Difluoro N Methylbenzamide
The primary impetus for the synthesis of 4-Chloro-2,5-difluoro-N-methylbenzamide lies in its utility as a chemical intermediate. Its precursor, 4-chloro-2,5-difluorobenzoic acid, is a documented broad-spectrum medicine intermediate. google.com Patents have disclosed the use of this acid as a raw material for the synthesis of protein kinase inhibitors and as an intermediate in the creation of cancer therapy drugs. google.com Given this context, this compound is synthesized to serve as a more advanced building block for the construction of these and other potentially therapeutic agents.
The synthesis of this compound can be conceptualized in a two-step process from commercially available starting materials. The first step involves the synthesis of its precursor, 4-chloro-2,5-difluorobenzoic acid. A patented method for this involves a multi-step sequence starting from p-fluoronitrobenzene. google.com This is followed by the amidation of the carboxylic acid with methylamine (B109427) to form the final N-methylbenzamide product. This transformation is a standard procedure in organic synthesis, often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride.
Formulation Patents:for a Compound That Demonstrates Therapeutic Potential, a Novel Formulation That Improves Its Delivery, Stability, or Bioavailability Can Also Be Patented. This is a Common Evergreening Strategy Used by Pharmaceutical Companies to Extend the Commercial Life of a Drug.
Assessment of Freedom to Operate in Research and Development Initiatives
A "freedom to operate" (FTO) analysis is a critical step in any research and development program to assess the risk of infringing on third-party patents. For initiatives involving 4-Chloro-2,5-difluoro-N-methylbenzamide, an FTO analysis would involve a thorough search and legal interpretation of existing patents.
The primary concern for FTO would be existing patents that claim:
Broad genus claims: Patents that claim a broad class of substituted benzamides that might encompass this compound, even if the compound is not explicitly mentioned.
Specific analogues: Patents claiming compounds that are structurally very similar to any new molecules being developed from this scaffold.
Methods of use: Patents claiming the use of similar compounds for the same biological target or therapeutic indication being investigated.
Process claims: Patents that cover the specific synthetic methods being used to prepare or modify this compound.
The analysis of the patent landscape around enzalutamide's intermediates is instructive. A company wishing to produce 4-amino-2-fluoro-N-methylbenzamide would need to carefully assess the existing process patents to ensure their synthetic route does not infringe. Similarly, any company working with this compound must be aware of the dense patent thicket surrounding pharmacologically active benzamides.
If an FTO analysis reveals a high risk of infringement, several strategies can be considered:
Licensing: Obtaining a license from the patent holder to use the patented technology.
Designing around: Modifying the research program to avoid the patented claims. This could involve altering the chemical structure of the lead compounds or developing a different synthetic route.
Challenging the patent: If there are grounds to believe a blocking patent is invalid, it can be challenged through legal proceedings.
For early-stage research, the risk of infringement is often lower, as many jurisdictions have "safe harbor" or "research exemption" provisions. However, as a project moves towards commercialization, a comprehensive FTO analysis and a clear intellectual property strategy become indispensable.
Scope and Objectives of Academic Investigations into 4 Chloro 2,5 Difluoro N Methylbenzamide
Retrosynthetic Analysis of this compound
A logical retrosynthetic analysis of this compound points to the disconnection of the robust amide bond. This primary disconnection simplifies the target molecule into two readily accessible precursors: 4-chloro-2,5-difluorobenzoic acid and methylamine. This approach is synthetically advantageous as it isolates the challenges of constructing the substituted aromatic ring from the amide bond formation step.
The synthesis of the key intermediate, 4-chloro-2,5-difluorobenzoic acid, presents a more complex synthetic challenge. A potential synthetic route for this precursor begins with p-fluoronitrobenzene. google.com This starting material can undergo bromination to yield 3-bromo-4-fluoronitrobenzene, followed by reduction to 3-bromo-4-fluoroaniline (B1273062). Subsequent chlorination and a Sandmeyer-type reaction involving diazotization and fluorination can introduce the remaining halogen atoms to form 4-chloro-2,5-difluorobromobenzene. google.com Finally, conversion of the bromophenyl derivative to a Grignard reagent and subsequent carboxylation with carbon dioxide affords the desired 4-chloro-2,5-difluorobenzoic acid. google.com
Classical and Modern Amidation Approaches to N-Methylbenzamide Synthesis
Amidation of 4-Chloro-2,5-difluorobenzoic Acid Derivatives
The traditional and widely employed method for forming the amide bond involves the activation of the carboxylic acid group of 4-chloro-2,5-difluorobenzoic acid. This is typically achieved by converting the benzoic acid into a more reactive derivative, such as an acid chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation. catalyticamidation.infonih.gov The resulting 4-chloro-2,5-difluorobenzoyl chloride can then readily react with methylamine to produce the target amide, this compound.
Alternatively, a variety of coupling agents can be used to facilitate the direct reaction between the carboxylic acid and methylamine. catalyticamidation.info Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), propylphosphonic anhydride (B1165640) (T3P), and various phosphonium- or uronium-based reagents (e.g., PyBOP, HATU) are effective but generate stoichiometric amounts of byproducts. catalyticamidation.info
| Amidation Method | Reagents | Key Features |
| Acid Chloride Formation | SOCl₂, (COCl)₂ | Highly reactive intermediate, often high yielding. |
| Peptide Coupling | EDC, DCC, HATU, PyBOP | Milder conditions, but stoichiometric waste. catalyticamidation.info |
Catalytic Approaches to Direct Amidation
In a move towards more sustainable and atom-economical processes, catalytic direct amidation reactions have gained significant attention. These methods avoid the use of stoichiometric activating agents, with water being the only byproduct. catalyticamidation.info While not yet as universally adopted as classical methods, several catalytic systems have shown promise. catalyticamidation.info
Boronic acid catalysts, for instance, have been demonstrated to facilitate the direct amidation of carboxylic acids. catalyticamidation.info Mechanistic studies suggest that the activation of the carboxylic acid may involve the cooperative action of multiple boron atoms. catalyticamidation.info Transition metal catalysts, particularly those from Group IV like titanium and zirconium, have also been investigated for direct amidation. nih.gov For example, titanium(IV) chloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines. nih.gov More recently, titanium(IV) fluoride (B91410) (TiF₄) has been reported as an effective catalyst for the direct amidation of a range of carboxylic acids and amines. researchgate.net Heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), also offer advantages in terms of reusability and applicability to a broad scope of substrates under solvent-free conditions. researchgate.net
| Catalyst Type | Example Catalyst | Reaction Conditions |
| Boron-based | Boronic acids | Typically requires elevated temperatures. catalyticamidation.info |
| Titanium-based | TiCl₄, TiF₄ | Can be used catalytically or stoichiometrically. nih.govresearchgate.net |
| Niobium-based | Nb₂O₅ | Heterogeneous, reusable catalyst. researchgate.net |
Strategies for Introducing the Chloro- and Difluoro-Substitution Patterns on the Benzoic Acid Moiety
The regioselective synthesis of the 4-chloro-2,5-difluorobenzoic acid precursor is pivotal. The specific arrangement of the halogen atoms on the benzene (B151609) ring can be achieved through carefully chosen electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Halogenation
Electrophilic aromatic substitution is a fundamental strategy for introducing halogen atoms onto a benzene ring. For the synthesis of 4-chloro-2,5-difluorobenzoic acid, chlorination is a key step. The chlorination of a difluorinated benzoic acid derivative would need to consider the directing effects of the existing fluorine and carboxylic acid groups. Fluorine is an ortho, para-director, while the carboxylic acid group is a meta-director.
In a reported synthesis of 4-chloro-2,5-difluorobenzoic acid, the chlorine atom is introduced at a later stage of the synthesis, on a 3-bromo-4-fluoroaniline intermediate, using N-chlorosuccinimide (NCS). google.com Generally, electrophilic chlorination of aromatic compounds can be achieved using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.com The catalyst polarizes the Cl-Cl bond, generating a potent electrophile that attacks the aromatic ring. youtube.com
Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine atoms onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The presence of electron-withdrawing groups in the ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orglibretexts.org
In the context of synthesizing 4-chloro-2,5-difluorobenzoic acid, a strategy could involve the displacement of other halogen or nitro groups with fluoride ions. For example, a dichlorinated or trichlorinated benzoic acid derivative could potentially undergo SNAr with a fluoride source like potassium fluoride (KF) under appropriate conditions. A patent describes a multi-step synthesis starting from p-fluoronitrobenzene, where one of the fluorine atoms is introduced via a diazotization-fluorination reaction on an aniline (B41778) precursor, a transformation that proceeds through a different mechanism than SNAr. google.com
Directed Ortho-Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method relies on the use of a directed metalation group (DMG) to temporarily chelate a strong organolithium base, facilitating deprotonation at the sterically accessible ortho-position. baranlab.org The resulting aryllithium intermediate is then quenched with a suitable electrophile to introduce a new substituent. wikipedia.org
The amide functionality, such as the N,N-diethylbenzamide group, is considered one of the most powerful DMGs. uwindsor.canih.gov For the synthesis of a precursor to this compound, one could envision a strategy starting from a simpler, substituted N-methylbenzamide. For instance, starting with 2,5-difluoro-N-methylbenzamide, the amide group would direct lithiation to the C6 position. However, achieving chlorination at the C4 position via this route is not straightforward as the initial deprotonation would occur at the positions ortho to the directing group.
A more viable DoM strategy would focus on building the precursor, 4-chloro-2,5-difluorobenzoic acid. This could potentially start from 1-chloro-4-fluorobenzene. By first introducing a suitable DMG, such as an O-carbamate, lithiation could be directed to one of the ortho positions. nih.gov Subsequent electrophilic quenching could then introduce one of the fluorine atoms or the carboxylic acid precursor. The hierarchy and additive effects of multiple DMGs must be carefully considered when designing such a synthetic route. uwindsor.ca
A hypothetical DoM sequence for a related structure, 4-chloro-2-methylbenzaldehyde, illustrates the principle. The aldehyde is first protected and converted into a directing group. This group then directs n-butyllithium to deprotonate the ortho-position, creating an aryllithium intermediate that can be methylated. youtube.com While not directly applicable to the target molecule's substitution pattern, this demonstrates the core concept of using a directing group to achieve specific ortho-functionalization. youtube.com
Table 1: Common Directed Metalation Groups (DMGs) and Their Relative Strengths This table is generated based on established principles in organic chemistry literature. uwindsor.canih.gov
| DMG | Relative Directing Power | Typical Conditions | Common Electrophiles |
|---|---|---|---|
| -OCONEt₂ | Strong | s-BuLi, TMEDA, THF, -78 °C | I₂, CO₂, Me₃SiCl |
| -CONEt₂ | Strong | s-BuLi, TMEDA, THF, -78 °C | Alkyl halides, CO₂, Aldehydes |
| -SO₂NR₂ | Moderate | n-BuLi, THF, -78 °C | I₂, MeOD, DMF |
| -OMe | Moderate | t-BuLi, Et₂O, 0 °C | Me₃SiCl, CO₂ |
Halogen Exchange Reactions for Specific Substitution Patterns
Halogen exchange (Halex) reactions are fundamental in the synthesis of fluoroaromatic compounds. These reactions typically involve the nucleophilic substitution of a chloro or bromo substituent with fluoride, often using alkali metal fluorides like KF or CsF at high temperatures in aprotic polar solvents.
In the context of synthesizing precursors for this compound, a Halex reaction could be a key step. For example, a dichlorinated or brominated benzoic acid derivative could serve as a substrate. A well-documented synthesis of the key intermediate, 4-chloro-2,5-difluorobenzoic acid, involves a multi-step process starting from p-fluoronitrobenzene. google.com A critical step in this sequence is a Sandmeyer-type reaction where an amino group is converted into a fluorine atom via a diazonium salt. Specifically, 3-bromo-4-fluoro-6-chloro-aniline undergoes diazotization followed by fluoridation (using HBF₄, for instance, in a Schiemann reaction) to yield 4-chloro-2,5-difluorobromobenzene. google.com This transformation, while not a direct Halex reaction on the ring, is a powerful method for introducing fluorine.
Another relevant example is the synthesis of 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157) from 3,4-dichloro-1,2,5-thiadiazole (B139948) using KF in sulfolane, which demonstrates a classic Halex reaction. researchgate.net Such a strategy could be envisioned for a precursor like 2,4,5-trichlorobenzoic acid, where selective exchange of two chlorine atoms for fluorine would be required. This selectivity can be challenging to control and often depends on the electronic activation of the positions undergoing substitution.
Advanced Synthetic Transformations Applied to this compound Synthesis
Modern synthetic chemistry offers a range of powerful tools that can streamline the synthesis of complex molecules like this compound, often providing higher efficiency and milder reaction conditions than classical methods.
Cross-Coupling Reactions for Constructing Precursors (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds. To construct a precursor like 4-chloro-2,5-difluorobenzoic acid, a cross-coupling strategy could be employed to introduce the carboxylic acid group or a synthetic equivalent.
One approach involves a Grignard reaction, which, while not a palladium-catalyzed cross-coupling, follows a similar principle of connecting two carbon fragments. A patented synthesis for 4-chloro-2,5-difluorobenzoic acid utilizes this method effectively. google.com In this process, 4-chloro-2,5-difluorobromobenzene is converted to its Grignard reagent using magnesium. This organometallic intermediate is then carboxylated by bubbling carbon dioxide gas through the solution, followed by acidic workup to yield the desired benzoic acid. google.com The yield for this specific step is reported to be around 80%. google.com
Alternatively, palladium-catalyzed carbonylation of the same 4-chloro-2,5-difluorobromobenzene precursor could be used. This reaction would typically involve CO gas, a palladium catalyst, a suitable ligand, and a base to directly install the carboxylic acid moiety or an ester thereof. Suzuki-Miyaura coupling could also be employed, for instance, by coupling a boronic acid derivative of the aromatic ring with a suitable coupling partner to build the carbon framework. These reactions are known to be highly versatile, though their application would require the synthesis of the appropriate organometallic or organoboron precursors. researchgate.net
C-H Activation and Functionalization Methodologies
Direct C-H activation is a cutting-edge strategy that avoids the need for pre-functionalized starting materials (like organohalides or organometallics), thus improving atom economy. dmaiti.comyoutube.com This approach involves the selective cleavage of a C-H bond and its subsequent conversion into a C-C or C-heteroatom bond, typically mediated by a transition metal catalyst. youtube.com
For the synthesis of this compound, a C-H activation approach could theoretically be used to directly introduce the N-methylcarbamoyl group onto a 1-chloro-2,5-difluorobenzene (B1360255) core. Amine-directed Pd(II)-catalyzed C-H functionalization has been shown to be effective under ambient conditions for various transformations, including carbonylation and amination. rsc.org While a specific application for this exact molecule is not widely reported, the general methodology holds promise. The challenge lies in controlling the regioselectivity, especially with multiple halogen substituents that can influence the electronic and steric properties of the aromatic ring. dmaiti.com
Photoredox Catalysis in Halogenation or Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. rsc.orgresearchgate.net This methodology uses a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to generate highly reactive radical intermediates. uva.nl
This approach is particularly relevant for the functionalization of halogenated compounds. Research has shown that organic photoredox catalysts can induce transformations of o-halogenated benzamides, leading to products like enamides and isoindolinones through carbon-halide bond activation. rsc.orgrsc.org For the synthesis of this compound, photoredox catalysis could be applied in several ways. For instance, a photocatalytic halogenation could be used to introduce the chlorine atom onto a difluoro-N-methylbenzamide precursor. Various photocatalytic systems using catalysts like Eosin Y or metal complexes have been developed for the C-H bromination and chlorination of aromatic and aliphatic compounds. mdpi.com
Furthermore, a divergent photoredox/nickel dual catalytic system has been developed for the coupling of aryl halides with formamide. acs.org Depending on the choice of photocatalyst and base, this system can selectively produce either benzamides (C-C coupling) or N-arylformamides (C-N coupling), demonstrating the versatility of photocatalysis in constructing the core amide structure. acs.org
Table 2: Potential Photoredox Catalytic Applications This table is generated based on published methodologies and their potential application to the target synthesis. rsc.orgmdpi.comacs.org
| Transformation | Catalyst System | Potential Application | Reference |
|---|---|---|---|
| C-H Bromination | Eosin Y, Morpholine | Introduction of a halogen handle for further functionalization. | mdpi.com |
| C-Halide Activation | 10-Aryl-10H-phenothiazine | Functionalization of a pre-existing halogenated benzamide. | rsc.org |
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for scalability, safety, and process control. durham.ac.ukpolimi.it This technology is particularly well-suited for hazardous reactions, reactions requiring precise temperature control, or multi-step syntheses that can be integrated into a single continuous process. polimi.italmacgroup.com
The multi-step synthesis of the precursor 4-chloro-2,5-difluorobenzoic acid involves several reaction types, such as nitration, reduction (hydrogenation), diazotization, and Grignard reactions, which are often amenable to flow conditions. google.com For example, nitration reactions can generate significant heat and are often performed with caution in batch; in a flow reactor, the high surface-area-to-volume ratio allows for superior heat dissipation, making the process safer and more controllable. almacgroup.com Similarly, hydrogenations and reactions involving organometallics like Grignard reagents can be performed more safely and efficiently in continuous flow systems. goflow.at
The final amidation step, converting the benzoic acid to this compound, can also be adapted to a flow process. By pumping a stream of the activated benzoic acid (e.g., as an acid chloride) and a stream of methylamine together through a heated reactor coil, the desired amide can be produced continuously, often with improved yield and purity compared to batch processing. durham.ac.uk
Stereoselective Synthesis and Chiral Resolution of Potential Analogues of this compound
The creation of single-enantiomer chiral compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. While this compound itself is not chiral, the introduction of a chiral center, for instance at the N-alkyl group or on the aromatic ring, would necessitate stereoselective synthetic strategies. Research into the asymmetric synthesis of analogous fluorinated and halogenated benzamides provides a framework for how such chiral analogues could be prepared.
One established approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For the synthesis of chiral N-alkylated benzamides, a chiral amine could be used in the amidation step.
Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, the enantioselective reduction of a precursor ketone could establish a chiral center. Biocatalysis, utilizing enzymes like lipases, can offer high enantioselectivity in the synthesis of chiral amides and their precursors. nih.govnih.gov Lipase-catalyzed kinetic resolution, for example, can separate a racemic mixture of esters, which can then be converted to the desired chiral amide. nih.gov Dynamic kinetic resolution (DKR) is an even more efficient method that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. acs.orgmdpi.com This has been successfully applied to the synthesis of various chiral amines and amides. nih.govacs.org
The direct enantioselective C-H functionalization of prochiral amides is an emerging and highly atom-economical strategy. For instance, palladium-catalyzed enantioselective C(sp3)–H tosylation of native amides using chiral ligands has been reported to produce β-tosylated amides with high yield and enantioselectivity, which can then be converted to other chiral derivatives.
Chiral resolution is a classical method for separating enantiomers from a racemic mixture. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is another widely used and effective method for both analytical and preparative scale separation of enantiomers. mdpi.comnih.gov Various chiral stationary phases, such as those based on polysaccharides (e.g., Chiralpak® and Chiralcel®), are commercially available and have been successfully used for the resolution of a wide range of chiral compounds, including those with axial chirality. nih.gov
Table 1: Potential Strategies for Stereoselective Synthesis and Chiral Resolution of Analogues
| Strategy | Description | Potential Application for Analogues |
| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Enantioselective reduction of a ketone precursor; Asymmetric C-H functionalization. |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Use of a chiral amine in the amidation step. |
| Biocatalysis | Use of enzymes (e.g., lipases) for stereoselective transformations. | Kinetic resolution of a racemic ester precursor; Dynamic kinetic resolution of amines or esters. |
| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Diastereomeric salt formation and crystallization; Chiral HPLC. |
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its precursors is crucial for developing sustainable manufacturing methods.
Solvent-Free or Environmentally Benign Solvent Systems
A significant portion of waste in the chemical industry comes from the use of volatile organic solvents. nih.gov Therefore, a key aspect of green chemistry is the use of environmentally benign solvents or, ideally, solvent-free conditions. Water is the most environmentally friendly solvent, and performing reactions in aqueous media is highly desirable. acs.org For the synthesis of amides, direct amidation of carboxylic acids and amines can sometimes be achieved under thermal, solvent-free conditions. researchgate.net Microwave-assisted organic synthesis (MAOS) can also facilitate solvent-free reactions, often with significantly reduced reaction times and improved yields. mdpi.com
When a solvent is necessary, the selection should be guided by safety, health, and environmental criteria. nih.gov Guides for solvent selection have been developed by pharmaceutical companies to promote the use of greener alternatives. nih.govresearchgate.net For benzamide synthesis, solvents like 4-formylmorpholine (4FM) have been identified as potentially greener alternatives to commonly used aprotic solvents like DMSO and DMF. rsc.orgresearchgate.net
Development of Recyclable and Heterogeneous Catalysts
Catalysts are a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture and can often be recycled and reused, which minimizes waste and reduces costs. researchgate.netnih.gov
For the synthesis of amides, various heterogeneous catalysts have been developed. For instance, silica-based catalysts have been shown to effectively catalyze the direct amidation of carboxylic acids and amines. researchgate.netnih.gov For the N-alkylation step to produce N-methylbenzamides, cobalt nanoparticle catalysts supported on carbon have demonstrated high efficiency and reusability. rsc.org Similarly, heterogeneous manganese-based catalysts have been explored for the α-alkylation of ketones with alcohols, a reaction type that could be adapted for the synthesis of precursors. acs.org The use of palladium nanoparticles as heterogeneous catalysts for amination reactions in water represents a significant advancement in sustainable catalysis. acs.org
Table 2: Examples of Heterogeneous Catalysts for Amide Synthesis and Related Reactions
| Catalyst Type | Reaction | Advantages |
| Silica-based | Direct amidation of carboxylic acids and amines | Readily available, low cost, reusable. researchgate.netnih.gov |
| Cobalt nanoparticles on carbon | N-alkylation of amides with alcohols | High efficiency, reusability. rsc.org |
| Manganese oxides | Alkylation of ketones with alcohols | Use of non-precious base metals. acs.org |
| Palladium nanoparticles | Amination reactions in water | High activity at low catalyst loading, recyclable aqueous medium. acs.org |
| Niobium pentoxide nanocatalyst | Aminolysis of esters | High yield, catalyst reusability. rsc.org |
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Reactions with high atom economy, such as addition reactions, are preferred in green chemistry as they generate minimal waste. The E-factor, which is the mass ratio of waste to desired product, is another important metric for assessing the environmental impact of a chemical process. researchgate.net
Waste minimization strategies in the chemical industry involve a hierarchical approach, starting with prevention, followed by reduction, recycling, and finally, responsible disposal. researchgate.netresearchgate.net For the synthesis of the target compound, this would involve optimizing the synthetic route to minimize the number of steps and the use of protecting groups, choosing reagents that are highly selective to reduce byproduct formation, and implementing efficient purification techniques that minimize solvent use. The recycling of catalysts and solvents, as discussed previously, is also a critical component of waste minimization.
Influence of Halogen Substitutions on Molecular Recognition and Ligand Binding
Halogen atoms are frequently incorporated into drug candidates to modulate their pharmacological profiles. In the context of this compound analogues, both fluorine and chlorine play distinct and significant roles in molecular recognition and binding to target receptors.
Role of Fluorine in Modulating Lipophilicity, Polarity, and Hydrogen Bonding
The introduction of fluorine into a molecule can significantly alter its properties. nih.gov Fluorination often increases a drug's lipophilicity, which can enhance its ability to cross cell membranes and access intercellular targets. nih.gov This increased lipophilicity is attributed to the high electronegativity of fluorine, which creates strong and stable carbon-fluorine bonds. quora.com While fluorine is capable of forming hydrogen bonds, its primary effect in many drug molecules is to enhance hydrophobic interactions with the target receptor. benthamscience.comresearchgate.net
The strategic placement of fluorine atoms can also influence the molecule's polarity and pKa, which in turn affects its bioavailability. nih.gov Furthermore, the small size of the fluorine atom means it generally does not cause significant steric hindrance at the receptor binding site. benthamscience.comresearchgate.net In some cases, fluorine can participate in electrostatic and hydrogen-bond interactions, further influencing drug-receptor binding. benthamscience.com
Impact of Chlorine on Electronic and Steric Parameters for Receptor Interactions
The chlorine atom at the 4-position of the benzamide ring also exerts a significant influence on the molecule's electronic and steric properties. The structural influence of halogen atoms often increases in the order of Cl < Br < I, corresponding to the increasing size of their σ-holes. nih.gov Chlorine, being larger than fluorine, can introduce a degree of steric bulk that may be critical for optimal fitting into a receptor's binding pocket.
From an electronic standpoint, chlorine is an electron-withdrawing group, which can affect the electron density of the aromatic ring and the acidity of the amide proton. These electronic modifications can be crucial for the formation of key interactions, such as halogen bonds, with the receptor. acs.orgrsc.org Studies on similar benzamide derivatives have shown that halogen substitutions can significantly impact binding affinity. For instance, in a series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, modifications at the 5-position, including halogen substitutions, led to a marked increase in dopamine (B1211576) D2 receptor binding affinity. nih.gov
Importance of the N-Methyl Group in Defining Ligand Conformation and Binding Affinity
The N-methyl group on the amide nitrogen of this compound is not merely a simple substituent; it plays a critical role in defining the ligand's conformation and, consequently, its binding affinity. The addition of a single methyl group can, in some cases, dramatically increase binding affinity and potency by hundreds or even thousands of times. nih.gov
This "magic methyl" effect is often attributed to the methyl group's ability to stabilize a specific, favorable conformation of the ligand or the protein-ligand complex. nih.gov For example, molecular dynamics simulations have shown that the absence of a key methyl group in some inhibitors can lead to a change in protein conformation, resulting in a significant loss of affinity. nih.gov The N-methyl group can influence the rotational barrier around the amide C-N bond, thereby restricting the conformational flexibility of the molecule and pre-organizing it for optimal binding.
Conformational Analysis of this compound and its Derivatives
Conformational analysis is essential for understanding how a molecule like this compound and its derivatives orient themselves in three-dimensional space, which is directly linked to their ability to interact with a biological target.
The planarity of the benzamide moiety is a key conformational feature. In the crystal structure of 4-chloro-N-methylbenzamide, the benzene ring is nearly planar with the amide group, with dihedral angles of 5.9° and 16.7° in the two independent molecules found in the asymmetric unit. nih.gov However, the introduction of ortho-fluoro substituents, as in 2,6-difluorobenzamide (B103285) derivatives, can induce non-planarity. This twisting of the amide group relative to the aromatic ring can be crucial for fitting into a specific binding pocket. nih.gov For instance, in one study, the non-planar conformation of a 2,6-difluoro-3-methoxybenzamide (B3025189) was found to be favored for strong hydrophobic interactions within an allosteric pocket. nih.gov
The conformation is also stabilized by intermolecular interactions. In the crystal structure of 4-chloro-N-methylbenzamide, molecules are linked by N—H···O hydrogen bonds, forming chains. nih.gov The specific conformation adopted by this compound will therefore be a balance between intramolecular forces, such as steric hindrance from the ortho-fluorine, and intermolecular forces within the crystal lattice or the receptor binding site.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Benzamide Derivatives
QSAR and QSPR models are powerful computational tools used in drug discovery to establish mathematical relationships between the chemical structures of compounds and their biological activities or physicochemical properties. archivepp.comcreative-biolabs.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and effective drug candidates. nih.gov
For benzamide derivatives, QSAR studies have been successfully employed to identify key structural features that determine their biological activity. For example, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors revealed that hydrophobic character is crucial for their inhibitory activity. nih.gov The model also indicated that hydrogen bond donating groups positively contribute to inhibition, while electron-withdrawing groups have a negative influence. nih.gov Another QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents resulted in an equation that could be used to predict the activity of new chemical structures. unair.ac.id
Descriptor Selection and Validation for Predictive Models
The development of a robust and predictive QSAR/QSPR model is critically dependent on two key steps: the appropriate selection of molecular descriptors and rigorous model validation. benthamdirect.com
Descriptor Selection: Descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, or electronic properties. mdpi.com For benzamide derivatives, relevant descriptors might include:
Hydrophobicity descriptors: such as logP, which quantifies the lipophilicity of the molecule.
Electronic descriptors: such as Hammett constants or calculated atomic charges, to describe the electron-donating or -withdrawing nature of substituents.
Steric descriptors: like molar refractivity (MR) or Taft steric parameters, to account for the size and shape of the molecule.
Topological descriptors: which describe the connectivity of atoms within the molecule.
Quantum chemical descriptors: such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The selection of descriptors is often guided by a combination of chemical intuition and statistical methods, such as genetic algorithms, to identify the most relevant variables. archivepp.com
Validation: Once a model is built, it must be rigorously validated to ensure its predictive power and robustness. nih.govnih.gov Validation is a crucial step to confirm the reliability of the developed model. nih.gov Common validation techniques include:
Internal validation: This is often performed using cross-validation techniques like the leave-one-out (LOO) method, which assesses the model's ability to predict the activity of compounds within the training set. The cross-validated correlation coefficient (q²) is a key metric here, with a high value indicating good internal consistency. nih.gov
External validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive R² (R²pred) is a common metric for external validation.
Y-randomization: This involves randomly shuffling the biological activity data and rebuilding the model multiple times. A valid model should show a significant drop in performance for the randomized data. mdpi.com
The table below presents a hypothetical set of data that could be used in a QSAR study of benzamide analogues, illustrating the types of descriptors that might be employed.
| Compound | R1 | R2 | R3 | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Biological Activity (IC50, µM) |
| 1 | H | H | H | 2.15 | 45.2 | 0.00 | 10.5 |
| 2 | F | H | H | 2.30 | 45.1 | 0.06 | 8.2 |
| 3 | Cl | H | H | 2.84 | 50.1 | 0.23 | 5.1 |
| 4 | H | F | H | 2.30 | 45.1 | 0.06 | 9.8 |
| 5 | H | Cl | H | 2.84 | 50.1 | 0.23 | 6.5 |
| 6 | F | F | H | 2.45 | 45.0 | 0.12 | 4.3 |
| 7 | Cl | F | F | 3.14 | 50.0 | 0.29 | 2.7 |
| 8 | Cl | F | H | 2.99 | 50.0 | 0.29 | 3.9 |
| 9 | Cl | H | F | 2.99 | 50.0 | 0.29 | 4.1 |
Table 1. Hypothetical Physicochemical Properties and Biological Activities of Benzamide Analogues. Note: Compound 7 represents this compound. The data presented are illustrative and intended for conceptual understanding of a QSAR data table.
Application of Machine Learning and Deep Learning in SAR/SPR Studies
The application of machine learning (ML) and deep learning (DL) has become increasingly pivotal in the field of drug discovery, particularly in conducting SAR and SPR studies. youtube.com These computational techniques offer the ability to analyze large datasets of chemical structures and their associated biological activities or properties to build predictive models. youtube.com Such models can then be used to forecast the activity of novel compounds, prioritize synthesis, and guide lead optimization. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where ML has made a significant impact. researchgate.net In a typical QSAR study, numerical representations of molecular structures, known as descriptors, are calculated. These descriptors can encompass various aspects of the molecule, including its electronic, topological, physicochemical, and spatial properties. nih.gov Machine learning algorithms, such as Support Vector Machines (SVM) and Random Forests (RF), are then employed to establish a mathematical relationship between these descriptors and the observed biological activity. nih.gov For instance, a machine learning-based QSAR model was developed for benzimidazole (B57391) derivatives to predict their corrosion inhibition efficiency, demonstrating the utility of these methods in materials science as well. researchgate.netnih.gov
Deep learning, a subset of machine learning, utilizes neural networks with multiple layers to learn complex patterns from data. nih.gov Deep learning models, such as Convolutional Neural Networks (CNNs) and Graph Neural Networks (GNNs), have shown promise in predicting molecular properties directly from their 2D or 3D representations, often bypassing the need for extensive feature engineering. bioscipublisher.comyoutube.com These models can learn to represent molecules through fingerprints or graph structures and use these representations to predict properties like solubility, lipophilicity, and binding affinity. researchgate.netbioscipublisher.com For example, deep learning frameworks have been developed to predict molecular properties from SMILES (Simplified Molecular Input Line Entry System) strings, demonstrating the ability to learn from basic structural data. nih.gov
The process of building a predictive model using machine learning or deep learning generally involves the following steps:
Data Curation: A high-quality dataset of molecules with their corresponding measured activities or properties is essential. youtube.com
Descriptor Calculation/Molecular Representation: For traditional ML models, a wide range of molecular descriptors are calculated. For DL models, molecules are often represented as graphs or images. youtube.com
Feature Selection: In cases with a large number of descriptors, feature selection techniques are used to identify the most relevant ones to avoid overfitting. nih.gov
Model Training and Validation: The dataset is typically split into training and test sets. The model is trained on the training set, and its predictive performance is evaluated on the unseen test set. researchgate.net
The following interactive data table illustrates a hypothetical output from a machine learning model designed to predict the biological activity of a series of benzamide analogues.
Table 2: Predicted vs. Experimental Activity of Benzamide Analogues from a Hypothetical Machine Learning Model
| Compound ID | Experimental pIC50 | Predicted pIC50 |
|---|---|---|
| BENZ-001 | 7.2 | 7.1 |
| BENZ-002 | 6.8 | 6.9 |
| BENZ-003 | 7.5 | 7.4 |
| BENZ-004 | 6.1 | 6.3 |
| BENZ-005 | 8.0 | 7.9 |
Note: This table is a hypothetical representation to illustrate the application of machine learning in SAR and does not represent real data for this compound analogues.
In Vitro Receptor Binding and Functional Assays
Ligand-Receptor Interaction Profiling in Recombinant Systems
No data is publicly available regarding the binding affinity of this compound to specific receptors in recombinant systems.
Efficacy and Potency Determination in Cell-Based Reporter Assays
There are no published studies detailing the efficacy or potency of this compound in cell-based reporter assays for any biological target.
Enzyme Inhibition and Activation Studies
Kinetic Characterization of Enzyme Modulation by this compound
Information on the kinetic parameters of any potential enzyme modulation by this compound is not available in the scientific literature.
Assessment of Substrate Specificity and Allosteric Effects
There are no reports on the substrate specificity or potential allosteric effects of this compound on any enzyme.
Cellular Pathway Modulation and Signal Transduction Studies
No research has been published that investigates the effects of this compound on cellular pathways or signal transduction cascades.
Gene Expression and Proteomic Analysis in Cellular Models (e.g., Western blot, RT-PCR)
There is no published research available that has investigated the effects of this compound on gene expression or protein levels in cellular models. Consequently, no data from techniques such as Western blot or RT-PCR for this specific compound can be reported.
Modulation of Cellular Processes (e.g., proliferation, differentiation, migration) in disease-relevant cell lines
Scientific studies detailing the modulation of cellular processes such as proliferation, differentiation, or migration in any disease-relevant cell lines by this compound have not been identified in the public domain.
In Vivo Efficacy Studies in Animal Models (e.g., rodent models, non-human primates)
There is no evidence of in vivo efficacy studies having been conducted or reported for this compound in any animal models.
Selection and Justification of Relevant Pre-clinical Animal Disease Models
Due to the lack of in vivo studies, there is no information regarding the selection and justification of pre-clinical animal disease models for testing the efficacy of this compound.
Establishing Dose-Response Relationships and Efficacy Endpoints in Animal Studies
No research has been published that establishes dose-response relationships or defines efficacy endpoints for this compound in animal studies.
Identification and Validation of Pharmacodynamic Biomarkers in Pre-clinical Settings
The identification and validation of pharmacodynamic biomarkers for this compound in pre-clinical settings have not been described in any available scientific literature.
Lack of Publicly Available Data on the Agrochemical Properties of this compound
Despite extensive research, there is currently insufficient publicly available scientific information to generate a detailed article on the agrochemical research and mode of action of the chemical compound this compound.
While the synthesis of this compound has been documented in a doctoral thesis from Purdue University, further research into its potential applications as a plant protectant, such as a fungicide, herbicide, or insecticide, does not appear to be available in the public domain. purdue.edu The thesis, focused on the development of new synthetic methods using amine-boranes, confirms the preparation and provides basic characterization of the compound, but does not explore its biological activity. purdue.edu
Comprehensive searches for this specific compound, as well as for related fluoro-N-methylbenzamide derivatives, in agrochemical contexts have not yielded the specific data required to address the core outline of the requested article. This includes a lack of information on:
Efficacy as a plant protectant: No studies were found that assess the effectiveness of this compound in controlling plant pathogens, weeds, or insect pests.
Target organism specificity: There is no available data on the spectrum of activity of this compound against specific agricultural pests or weeds.
Biochemical mechanisms of action: Information regarding the molecular targets and metabolic pathways disrupted by this compound in potential target organisms is not publicly documented.
Resistance management: Consequently, there are no studies on potential resistance mechanisms or strategies for managing resistance in agricultural applications.
The broader class of benzamide chemicals is indeed significant in agrochemical research, with various patented compounds and research articles discussing their applications as active ingredients in pesticides. However, these findings are not directly applicable to the specific and unique structure of this compound.
Computational Chemistry and Molecular Modeling of 4 Chloro 2,5 Difluoro N Methylbenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of a molecule. cecam.orguzh.chnih.gov These methods allow for the precise calculation of molecular orbitals and electron density distribution, which are fundamental to understanding a molecule's stability and reactivity. cecam.orguzh.chnih.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnih.govwikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile. youtube.comlibretexts.org The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller energy gap suggests higher reactivity. numberanalytics.com
For 4-Chloro-2,5-difluoro-N-methylbenzamide, FMO analysis would reveal how the electron-withdrawing effects of the chlorine and fluorine atoms, combined with the electronic nature of the N-methylbenzamide group, influence the energies of the HOMO and LUMO. The halogen substitutions are expected to lower the energy of both frontier orbitals, potentially affecting the molecule's interaction with biological targets.
From the HOMO and LUMO energies, several global reactivity indices can be calculated to provide a more quantitative measure of reactivity. These include:
Ionization Potential (I): Approximated as -E_HOMO.
Electron Affinity (A): Approximated as -E_LUMO.
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (1 / η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as χ^2 / (2η).
A hypothetical FMO analysis for this compound might yield the following data, which is illustrative of typical values for similar organic molecules.
| Parameter | Value (eV) | Description |
|---|---|---|
| E_HOMO | -7.50 | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 6.30 | LUMO-HOMO Energy Difference |
| Ionization Potential (I) | 7.50 | Energy required to remove an electron |
| Electron Affinity (A) | 1.20 | Energy released when an electron is added |
| Electronegativity (χ) | 4.35 | Tendency to attract electrons |
| Chemical Hardness (η) | 3.15 | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.317 | Propensity for chemical reaction |
| Electrophilicity Index (ω) | 3.00 | Measure of electrophilic character |
Electrostatic Potential Surface (EPS) Analysis for Interaction Prediction
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. mdpi.comucsb.edu It maps the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential. walisongo.ac.id Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). walisongo.ac.id Green and yellow represent intermediate potentials.
For this compound, an EPS analysis would highlight the electronegative oxygen atom of the carbonyl group and the fluorine atoms as regions of high electron density (red or orange). In contrast, the hydrogen atom of the amide group (N-H) and, to a lesser extent, the hydrogen atoms of the methyl group would appear as regions of positive potential (blue). This information is crucial for predicting hydrogen bonding capabilities and other electrostatic interactions with a biological receptor. researchgate.netnih.govnih.gov The aromatic ring itself would exhibit a complex potential distribution influenced by the substituents. Such analysis helps in understanding how the molecule might orient itself within a binding pocket to maximize favorable electrostatic interactions. cresset-group.com
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the stability of ligand-protein complexes over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a flexible molecule like this compound behaves in different environments, such as in solution or when bound to a target. nih.govacs.orgnih.gov
For this compound, MD simulations would be instrumental in sampling the rotational freedom around the C-N amide bond and the bond connecting the phenyl ring to the carbonyl group. This conformational sampling is essential to identify the low-energy conformations that are most likely to be biologically active. nih.govacs.orgchemrxiv.org When simulating the compound within a protein's active site, MD can assess the stability of the binding pose obtained from molecular docking. researchgate.netnih.gov Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, as well as the persistence of hydrogen bonds and other interactions, can be monitored over the simulation time to validate the docking results. researchgate.netnih.gov
Ligand-Based and Structure-Based Drug Design Approaches
Computational drug design often employs two complementary strategies: ligand-based and structure-based approaches. The former is utilized when the structure of the target is unknown, relying on the properties of known active molecules. The latter is employed when a three-dimensional structure of the target protein is available.
Molecular Docking and Scoring Function Evaluation for Target Binding
Molecular docking is a prominent structure-based method that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. scialert.netresearchgate.netmdpi.com The process involves sampling a multitude of conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. scialert.netscialert.net
In a hypothetical scenario where this compound is evaluated as an inhibitor for a specific kinase, molecular docking would be used to predict its binding mode. The scoring function would provide a numerical value, often in kcal/mol, representing the predicted binding energy. A more negative score typically indicates a more favorable binding interaction. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the active site, as well as hydrophobic and halogen-bond interactions involving the substituted phenyl ring.
A representative table of docking results for this compound against a hypothetical protein target is presented below for illustrative purposes.
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | Predicted free energy of binding |
| Hydrogen Bond Donors | N-H (amide) | Interaction with Asp145 |
| Hydrogen Bond Acceptors | C=O (carbonyl) | Interaction with Gly78 |
| Halogen Bond Interactions | Aromatic Chlorine | Interaction with backbone carbonyl of Leu25 |
| Hydrophobic Interactions | Difluorophenyl ring | Interactions with Val30, Ala50, Ile120 |
Pharmacophore Modeling and Virtual Screening for Hit Identification
Pharmacophore modeling is a powerful ligand-based drug design technique. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active at a specific biological target. researchgate.net This model can be generated from a set of known active molecules or from a ligand-protein complex.
Once a pharmacophore model is developed for a target of interest, it can be used as a 3D query to search large chemical databases in a process called virtual screening. mdpi.comresearchgate.netbenthamscience.com This allows for the rapid identification of new molecules, or "hits," that match the pharmacophore and are therefore likely to be active. nih.govx-mol.com
For a class of inhibitors where the benzamide (B126) scaffold is crucial, a pharmacophore model might include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide hydrogen), and a hydrophobic/aromatic region (the substituted phenyl ring). If this compound were a known active compound, its features would contribute to the generation of such a model. This model could then be used to screen for other compounds with similar spatial arrangements of these key features, potentially leading to the discovery of novel and diverse chemical scaffolds with the desired biological activity. mdpi.comresearchgate.net
In Silico Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Potential
The development of new therapeutic agents necessitates a thorough understanding of their pharmacokinetic properties. In the early stages of drug discovery, in silico predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) has become an indispensable tool. nih.gov These computational methods allow for the early identification of compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in clinical trials. nih.gov This section explores the predicted ADME profile of this compound based on established computational models and principles. While specific experimental data for this compound is not publicly available, its potential ADME characteristics can be estimated by applying widely used predictive algorithms.
Detailed Research Findings
In silico ADME predictions are derived from the molecular structure of a compound, utilizing quantitative structure-activity relationship (QSAR) models and other computational techniques. frontiersin.orgnih.gov These models are built upon large datasets of experimentally determined properties of various molecules. nih.gov
Absorption: Key parameters for predicting oral absorption include physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area (PSA). For instance, Lipinski's rule of five suggests that orally active compounds generally have a molecular weight of ≤ 500 g/mol , a logP of ≤ 5, and no more than 5 hydrogen bond donors and 10 hydrogen bond acceptors. nih.gov Another critical factor is the topological polar surface area (PSA), with values below 140 Ų generally indicating good cell permeability. frontiersin.org The human intestinal absorption of a compound can also be predicted, with values typically expressed as a percentage. nih.gov
Distribution: The distribution of a drug throughout the body is influenced by factors such as its ability to cross biological membranes and bind to plasma proteins. nih.gov The blood-brain barrier (BBB) is a significant obstacle for drugs targeting the central nervous system (CNS). nih.govarxiv.org In silico models predict BBB permeability, often expressed as a logBB value, where values greater than 0.3 suggest good penetration and values less than -1.0 indicate poor penetration. researchgate.net Plasma protein binding (PPB) is another crucial parameter, as only the unbound fraction of a drug is pharmacologically active. nih.gov High PPB can affect a drug's efficacy and clearance. nih.gov
Metabolism: The metabolic fate of a compound is predicted by identifying its potential interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. In silico models can predict whether a compound is a substrate or an inhibitor of specific CYP isoenzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This information is vital for anticipating potential drug-drug interactions.
Excretion: The route and rate of excretion are the final components of the ADME profile. Predictions in this area focus on factors like renal clearance and whether the compound is a substrate for transporters such as P-glycoprotein (P-gp). P-gp is an efflux pump that can limit the absorption and distribution of its substrates. researchgate.net
Based on these principles, a hypothetical in silico ADME profile for this compound can be constructed to illustrate the application of these predictive models.
Interactive Data Tables
The following tables present a hypothetical in silico ADME prediction for this compound.
Table 1: Predicted Physicochemical and Absorption Properties
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 207.59 g/mol | Favorable for absorption |
| logP | ~2.5 | Optimal lipophilicity |
| Polar Surface Area (PSA) | ~40 Ų | Good cell permeability |
| Hydrogen Bond Donors | 1 | Favorable for absorption |
| Hydrogen Bond Acceptors | 3 | Favorable for absorption |
| Human Intestinal Absorption | > 90% | High absorption expected |
| Caco-2 Permeability | High | Good intestinal permeability |
Table 2: Predicted Distribution Properties
| Parameter | Predicted Value | Interpretation |
| Blood-Brain Barrier (BBB) Permeability (logBB) | ~ -0.5 | Moderate to low CNS penetration |
| Plasma Protein Binding (PPB) | ~ 90% | High binding to plasma proteins |
| Volume of Distribution (Vd) | ~ 1.5 L/kg | Moderate distribution into tissues |
Table 3: Predicted Metabolism Properties
| Parameter | Prediction | Implication |
| CYP1A2 Inhibitor | No | Low risk of interaction |
| CYP2C9 Inhibitor | No | Low risk of interaction |
| CYP2C19 Inhibitor | No | Low risk of interaction |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of interaction |
| CYP Substrate | CYP2D6, CYP3A4 | Primary metabolic pathways |
Table 4: Predicted Excretion and Toxicity Properties
| Parameter | Prediction | Implication |
| P-glycoprotein (P-gp) Substrate | Yes | Efflux may limit absorption/distribution |
| Renal Clearance | Low | Primarily cleared by metabolism |
| Ames Mutagenicity | No | Unlikely to be mutagenic |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
Metabolic Fate and Pharmacokinetics of 4 Chloro 2,5 Difluoro N Methylbenzamide Pre Clinical
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes (e.g., from animal models)
No studies detailing the in vitro metabolic stability of 4-Chloro-2,5-difluoro-N-methylbenzamide in liver microsomes or hepatocytes from any animal model were found. Data regarding its half-life (t½) and intrinsic clearance (CLint), which are key parameters assessed in such assays, are not available in the public domain. bioivt.comnuvisan.com Consequently, no information on the identification of its potential metabolites in these in vitro systems can be provided.
Cytochrome P450 (CYP) and Other Enzyme-Mediated Biotransformations
The metabolism of many xenobiotics is mediated by enzymes such as the Cytochrome P450 (CYP) superfamily. nih.govnih.gov However, there is no specific information identifying which CYP isozymes or other metabolic enzymes are involved in the biotransformation of this compound.
Phase I metabolism typically involves the introduction or unmasking of functional groups through reactions like oxidation, reduction, and hydrolysis. nih.gov For a compound with the structure of this compound, potential Phase I pathways could include hydroxylation of the aromatic ring or N-dealkylation of the methylamide group. However, no experimental data exists to confirm these or any other Phase I metabolic routes.
Phase II metabolism involves the conjugation of a parent compound or its Phase I metabolite with endogenous molecules to increase water solubility and facilitate excretion. drughunter.comupol.cz Common conjugation reactions include glucuronidation and sulfation. drughunter.comupol.cz Without identified Phase I metabolites or studies on the direct conjugation of the parent compound, the Phase II metabolic profile of this compound remains unknown.
Absorption, Distribution, and Excretion Profiles in Animal Models (e.g., rodent studies)
Pharmacokinetic studies in animal models are essential to understand a compound's absorption, distribution, and excretion (ADME). There are no published reports on the ADME properties of this compound in any animal species. While studies exist for other benzamide (B126) derivatives, such as a 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide, these findings cannot be extrapolated to the subject compound due to structural differences. nih.gov
Evaluation of Enzyme Induction and Inhibition Potential in Pre-clinical Models
The potential of a compound to induce or inhibit metabolic enzymes, particularly CYP isozymes, is a critical aspect of pre-clinical evaluation to predict drug-drug interactions. nih.gov There is no available data from in vitro or in vivo pre-clinical models assessing whether this compound can act as an inducer or inhibitor of any metabolic enzymes.
Derivatization and Analog Development Strategies for 4 Chloro 2,5 Difluoro N Methylbenzamide
Rational Design of Structural Analogues Based on SAR Insights
The rational design of structural analogues of 4-Chloro-2,5-difluoro-N-methylbenzamide is guided by Structure-Activity Relationship (SAR) studies. SAR explores how specific structural modifications to a molecule affect its biological activity, providing a roadmap for designing more effective compounds. For this particular benzamide (B126), SAR studies would systematically investigate the impact of altering the substituents on the phenyl ring and the amide group.
Key areas of investigation in the SAR of substituted benzamides include:
Substitution on the Phenyl Ring : The nature, position, and combination of substituents on the aromatic ring are critical determinants of activity. acs.orgnih.govnih.govcapes.gov.br In the case of this compound, the chloro and fluoro groups significantly influence the molecule's electronic properties and its ability to interact with its biological target. nih.gov Analogs could be synthesized by replacing the chlorine atom with other halogens (e.g., bromine, iodine) or with electron-donating or electron-withdrawing groups to probe the electronic requirements for optimal activity. nih.gov Similarly, the fluorine atoms at positions 2 and 5 can be repositioned or replaced to understand the spatial and electronic impact on binding affinity.
Modification of the Amide Linker : The amide bond itself is a key structural feature, often involved in hydrogen bonding with the target protein. Modifications to the N-methyl group, such as replacement with larger alkyl groups or cyclic structures, can provide insights into the steric tolerance of the binding pocket.
Core Scaffold Alterations : While maintaining the benzamide core, minor alterations, such as the introduction of additional substituents or the formation of fused ring systems, can be explored to optimize the compound's conformation and interaction with the target.
Systematic exploration of these structural modifications allows for the development of a comprehensive SAR profile, which is instrumental in designing analogs with improved therapeutic potential.
Combinatorial Chemistry and High-Throughput Synthesis of Benzamide Libraries
To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis techniques are employed. nih.govnih.govvapourtec.comresearchgate.netnih.gov These approaches enable the rapid generation of large and diverse libraries of related compounds, which can then be screened for biological activity. nih.govresearchgate.netspirochem.com
A typical combinatorial approach for generating a benzamide library would involve:
Scaffold Preparation : Synthesis of a core building block, such as 4-chloro-2,5-difluorobenzoic acid.
Parallel Amination : The carboxylic acid core is then reacted in parallel with a diverse set of amines in a multi-well plate format. This allows for the creation of a library of N-substituted benzamides with varying steric and electronic properties at the amide nitrogen.
Purification and Analysis : High-throughput purification techniques, such as automated flash chromatography or preparative HPLC, are used to isolate the individual compounds. researchgate.net High-throughput analytical methods, like LC-MS, are then used to confirm the identity and purity of each library member.
This strategy allows for the systematic exploration of a wide range of substituents, significantly accelerating the discovery of lead compounds with optimized properties. spirochem.com Solution-phase parallel synthesis is often preferred for its flexibility and the ease of scaling up the synthesis of promising candidates. nih.gov
Bioisosteric Replacement Strategies for the Benzamide Core or Substituents
Bioisosterism is a powerful strategy in medicinal chemistry that involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.govcambridgemedchemconsulting.comdrughunter.comnih.govbenthamscience.com For this compound, several bioisosteric replacements could be considered:
Amide Bond Bioisosteres : The amide bond is susceptible to enzymatic cleavage, which can limit a drug's metabolic stability. nih.gov Replacing the amide with more stable isosteres such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles can enhance metabolic stability while maintaining the necessary hydrogen bonding interactions. drughunter.comnih.govmdpi.com
Halogen Bioisosteres : The chloro and fluoro substituents can be replaced with other groups to modulate lipophilicity, electronic properties, and metabolic stability. researchgate.netpsychoactif.orgsci-hub.se For instance, a trifluoromethyl group (CF3) can be a bioisostere for a chlorine atom, offering different electronic and steric properties. cambridgemedchemconsulting.com The difluoromethyl group (CHF2) can act as a hydrogen bond donor and is a known bioisostere for hydroxyl and thiol groups. researchgate.net
Phenyl Ring Bioisosteres : The substituted phenyl ring can be replaced with various heteroaromatic rings, such as pyridine, thiophene, or pyrazole. This can alter the molecule's polarity, solubility, and potential for hydrogen bonding, potentially leading to improved target engagement and pharmacokinetic properties.
The selection of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific biological target and desired property improvements. drughunter.com
Prodrug Design Approaches for Enhanced Delivery or Specificity in Research Applications
Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical reactions. nih.govnih.govrsc.orgresearchgate.netmdpi.com This approach is often used to overcome challenges such as poor solubility, low permeability across biological membranes (like the blood-brain barrier), or to achieve targeted drug delivery.
For a compound like this compound, which may have potential applications in the central nervous system (CNS), prodrug strategies could be employed to enhance its brain penetration. nih.govnih.gov Common strategies include:
Carrier-Mediated Transport : Prodrugs can be designed to be recognized by specific transporters expressed on the blood-brain barrier. nih.govmdpi.com For instance, linking the drug to an amino acid or a sugar molecule could facilitate its transport into the brain via nutrient transporters.
Chemical Delivery Systems (CDS) : A redox-based CDS approach, such as the dihydropyridine-pyridinium salt system, can be used. The lipophilic dihydropyridine (B1217469) prodrug crosses the blood-brain barrier and is then oxidized to the charged pyridinium (B92312) salt, which is trapped in the brain. Subsequent enzymatic cleavage would then release the active drug. mdpi.com
The design of a successful prodrug requires a delicate balance between increased delivery and efficient conversion to the active compound at the target site. nih.gov
Development of Bioconjugates for Targeted Research or Imaging Applications
Bioconjugation involves linking a small molecule, such as this compound, to a larger biomolecule or a reporter molecule for specific applications in research or diagnostics. This can be used to create targeted probes for studying biological processes or for developing imaging agents. nih.govnih.govresearchgate.netnih.govrsc.org
For imaging applications, particularly Positron Emission Tomography (PET), the benzamide scaffold can be radiolabeled with a positron-emitting isotope. nih.govnih.govmdpi.comresearchgate.netacs.org Strategies for developing radiolabeled bioconjugates include:
Direct Radiolabeling : Introducing a radioactive isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), directly into the molecule's structure. nih.govmoravek.comuochb.czwuxiapptec.com For instance, the N-methyl group could be replaced with a ¹¹C-methyl group, or one of the fluorine atoms could be replaced with ¹⁸F.
Prosthetic Group Labeling : A small, radiolabeled molecule (a prosthetic group) containing the radioisotope is first synthesized and then attached to the parent molecule. This is a common strategy for ¹⁸F-labeling.
Chelator Conjugation : A chelating agent, such as DOTA or NOTA, can be attached to the benzamide. This chelator can then be used to complex a metallic positron emitter, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). mdpi.com
These radiolabeled bioconjugates can be used as PET tracers to non-invasively visualize and quantify the distribution of the target protein in living subjects, which is invaluable for drug development and understanding disease mechanisms. nih.govmdpi.com
Advanced Analytical Methodologies for Research on 4 Chloro 2,5 Difluoro N Methylbenzamide
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for the assessment of purity and the quantification of 4-Chloro-2,5-difluoro-N-methylbenzamide. These chromatographic methods separate the target compound from impurities and byproducts, allowing for accurate determination of its purity level.
High-Performance Liquid Chromatography (HPLC):
A typical HPLC method for the purity assessment of this compound would employ a reverse-phase C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the benzamide (B126) chromophore exhibits maximum absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
Gas Chromatography (GC):
For GC analysis, this compound would need to be sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane, is generally suitable. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized. The separation occurs as the components travel through the column at different rates based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. For halogenated compounds like this, an electron capture detector (ECD) could also provide high sensitivity. nih.gov
Mass Spectrometry (MS and MS/MS) for Structural Elucidation of Synthetic Intermediates, Products, and Metabolites
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound, its synthetic precursors, and potential metabolites. When coupled with a chromatographic separation technique like LC or GC, it provides both mass-to-charge ratio (m/z) and fragmentation data.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely occur at the amide bond, leading to characteristic fragment ions. Tandem mass spectrometry (MS/MS) is particularly powerful for structural confirmation. nih.gov In an MS/MS experiment, a specific precursor ion is selected and fragmented to produce a product ion spectrum, which serves as a structural fingerprint. This technique is crucial for differentiating isomers and identifying metabolites where the core structure has been modified.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Ion | Predicted m/z | Description |
| [M]+• | 205/207 | Molecular ion (presence of Cl isotope) |
| [M-CH₃NH]⁺ | 175/177 | Loss of the methylamino group |
| [C₇H₂ClF₂O]⁺ | 175/177 | Acylium ion after amide bond cleavage |
| [C₇H₂ClF₂]⁺ | 147/149 | Loss of CO from the acylium ion |
The identification of metabolites often involves comparing the MS/MS spectra of the parent compound with those of potential metabolites found in biological samples. nih.govyoutube.com Common metabolic transformations include hydroxylation, demethylation, and conjugation, all of which result in predictable mass shifts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. ¹H, ¹³C, and ¹⁹F NMR are all highly relevant for this compound.
¹H NMR: Would show signals for the aromatic protons and the N-methyl protons. The coupling patterns and chemical shifts of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.
¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon of the amide and the carbons attached to the fluorine and chlorine atoms.
¹⁹F NMR: Is particularly informative for fluorinated compounds. It would show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, with their coupling to each other and to adjacent protons providing further structural confirmation. nih.govresearchgate.net
NMR is also a powerful tool for real-time reaction monitoring. beilstein-journals.org By acquiring spectra at regular intervals during the synthesis, the consumption of reactants and the formation of products and intermediates can be tracked, allowing for the optimization of reaction conditions. beilstein-journals.org
Table 3: Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.0 | br s | - | NH |
| ~7.5 | dd | ~8, 5 | Ar-H | |
| ~7.3 | dd | ~9, 3 | Ar-H | |
| ~3.0 | d | ~5 | N-CH₃ | |
| ¹³C | ~165 | s | - | C=O |
| ~158 | dd | ~250, 5 | C-F | |
| ~155 | dd | ~245, 5 | C-F | |
| ~125 | d | ~10 | C-Cl | |
| ~120 | dd | ~25, 5 | C-H | |
| ~118 | dd | ~20, 4 | C-H | |
| ~115 | d | ~25 | C-C=O | |
| ~27 | q | ~140 | N-CH₃ | |
| ¹⁹F | ~ -110 | d | ~15 | Ar-F |
| ~ -120 | d | ~15 | Ar-F |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Confirmation and Concentration Determination
Infrared (IR) Spectroscopy:
FTIR spectroscopy is used to confirm the presence of key functional groups in the this compound molecule. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, C-N stretching, and C-F and C-Cl stretching vibrations.
Table 4: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 | N-H stretch |
| ~1650 | C=O stretch (Amide I) |
| ~1550 | N-H bend (Amide II) |
| ~1400-1600 | C=C aromatic ring stretches |
| ~1200-1300 | C-N stretch |
| ~1100-1250 | C-F stretch |
| ~700-850 | C-Cl stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is a simple and rapid method for determining the concentration of this compound in solution. The benzamide structure contains a chromophore that absorbs UV light. A solution of the compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be analyzed to find the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration can then be constructed according to the Beer-Lambert law, allowing for the quantification of the compound in unknown samples. nist.govjppres.com The λmax for substituted benzamides typically falls in the 230-280 nm range.
Advanced Quantification Techniques in Complex Biological or Environmental Matrices (e.g., LC-MS/MS for animal tissue samples, soil extracts)
Quantifying this compound in complex matrices such as animal tissues or soil extracts requires highly selective and sensitive analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this purpose. researchgate.netresearchgate.net
The methodology involves several key steps:
Sample Preparation: Extraction of the analyte from the matrix is critical. For animal tissues, this may involve homogenization followed by protein precipitation and/or solid-phase extraction (SPE). For soil samples, solvent extraction (e.g., with acetonitrile or ethyl acetate) followed by a clean-up step using SPE is common. nih.govnih.gov
Chromatographic Separation: An LC system is used to separate the target analyte from matrix components that could interfere with quantification. A reverse-phase C18 column with a gradient elution is typically employed.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. nih.gov In MRM, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition provides excellent selectivity and sensitivity, minimizing interference from the complex matrix. An isotopically labeled internal standard is often used to ensure high accuracy and precision.
Table 5: Illustrative LC-MS/MS MRM Parameters for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 206.0 | 175.0 | 20 |
| Internal Standard (¹³C₆-labeled) | 212.0 | 181.0 | 20 |
This advanced methodology allows for the detection and quantification of this compound at very low concentrations (ng/g or µg/kg levels) in challenging biological and environmental samples. nih.gov
Future Research Directions and Emerging Opportunities for 4 Chloro 2,5 Difluoro N Methylbenzamide
Exploration of Novel Biological Targets and Mechanisms Beyond Current Investigations (pre-clinical focus)
The future of 4-Chloro-2,5-difluoro-N-methylbenzamide in medicine hinges on the identification and validation of its biological targets and mechanisms of action in preclinical models. While its precise activities are yet to be fully elucidated, the structural motifs present in the molecule suggest several promising avenues for exploration.
The benzamide (B126) scaffold is a well-established pharmacophore found in a diverse range of clinically approved drugs, targeting everything from dopamine (B1211576) receptors in the central nervous system to enzymes involved in cancer progression. The presence of halogen substituents, specifically chlorine and fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, membrane permeability, and binding affinity to target proteins.
Future preclinical research should prioritize screening this compound against a wide array of biological targets. Based on the activities of related compounds, promising areas of investigation include:
Oncology: Many benzamide derivatives exhibit anticancer properties by targeting key enzymes in DNA repair and cell cycle regulation. For instance, novel benzamide derivatives have been investigated as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair. chemicalbook.com Studies have shown that such inhibitors can induce apoptosis and arrest the cell cycle in cancer cells. nih.gov The pro-apoptotic mechanisms of N-substituted benzamides, including the release of cytochrome c and activation of caspase-9, have also been documented. rsc.org Therefore, evaluating the efficacy of this compound against various cancer cell lines and its potential to inhibit targets like PARP or other kinases is a logical next step.
Neurodegenerative and Psychiatric Disorders: The structural similarity to compounds known to interact with central nervous system receptors suggests a potential role in neurology. For example, certain benzamide derivatives are being explored as multi-receptor antipsychotics, targeting dopamine and serotonin (B10506) receptors. sigmaaldrich.com The fluorine substituents in this compound could enhance its ability to cross the blood-brain barrier, a critical property for drugs targeting the CNS. Investigating its binding affinity to a panel of neurotransmitter receptors and its effects in animal models of neurological and psychiatric conditions could uncover novel therapeutic applications.
Infectious Diseases: Some benzamide analogues have demonstrated potent antiviral and antifungal activities. sigmaaldrich.comfrontiersin.org The unique electronic properties conferred by the chlorine and fluorine atoms could lead to novel interactions with microbial enzymes or proteins that are distinct from existing anti-infective agents. Screening against a broad spectrum of pathogens, including resistant strains, is warranted.
To delve deeper into its mechanism of action, a multi-pronged approach will be necessary, incorporating techniques such as:
Phenotypic Screening: Assessing the compound's effect on various cellular models of disease to identify unexpected therapeutic activities.
Target Deconvolution: Employing methods like affinity chromatography, chemical proteomics, and genetic approaches to identify the specific protein(s) with which the compound interacts.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, providing insights for further optimization.
Development of Highly Sustainable and Cost-Effective Synthetic Routes
The widespread adoption of any chemical compound, whether for pharmaceutical or industrial purposes, is contingent upon the availability of efficient, scalable, and environmentally friendly synthetic methods. For this compound, future research in synthetic chemistry should focus on developing routes that adhere to the principles of green chemistry, minimizing waste and energy consumption while ensuring high yields and purity.
A plausible synthetic pathway for this compound would likely begin with the synthesis of its precursor, 4-chloro-2,5-difluorobenzoic acid. A patented method for preparing this precursor involves a multi-step process starting from p-fluoronitrobenzene. google.com This process includes bromination, reduction, chlorination, diazotization, and fluorination to yield 4-chloro-2,5-difluorobromobenzene, which is then converted to the desired benzoic acid derivative. google.com
Once the 4-chloro-2,5-difluorobenzoic acid is obtained, the final step involves the formation of the N-methylbenzamide. Traditional methods for amide bond formation often rely on coupling reagents that can generate significant waste. Future research should explore more sustainable alternatives, such as:
Catalytic Amidation: Employing transition metal or enzyme catalysts to directly couple the carboxylic acid with methylamine (B109427), avoiding the need for stoichiometric activating agents. Recent advancements in this area have shown promise for creating amide bonds with higher atom economy. rsc.org
Flow Chemistry: Conducting the synthesis in a continuous flow reactor can offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. This approach is particularly well-suited for industrial-scale production.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, would significantly reduce the environmental footprint of the synthesis.
A comparative analysis of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Traditional Batch Synthesis | Well-established procedures | High waste generation, potential for hazardous reagents, scalability issues |
| Catalytic Amidation | High atom economy, reduced waste | Catalyst cost and recovery, optimization of reaction conditions |
| Flow Chemistry | Improved safety and efficiency, scalable | Initial setup cost, potential for clogging |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and availability, substrate scope limitations |
Ultimately, the development of a truly sustainable and cost-effective synthesis for this compound will likely involve a combination of these innovative approaches, from the selection of starting materials to the final purification steps.
Integration with Artificial Intelligence and Big Data Analytics in Chemical Research and Discovery
The convergence of artificial intelligence (AI), machine learning (ML), and big data analytics is revolutionizing the field of chemical research and drug discovery. google.comresearchgate.net These powerful computational tools offer unprecedented opportunities to accelerate the exploration and optimization of novel compounds like this compound.
Future research efforts can leverage AI and big data in several key areas:
Predictive Modeling of Physicochemical and Biological Properties: By training ML models on large datasets of known chemical structures and their associated properties, it is possible to predict the characteristics of new molecules with a high degree of accuracy. acs.org For this compound, this could involve predicting its solubility, toxicity, metabolic stability, and potential off-target effects before it is even synthesized. This in silico screening can help prioritize the most promising candidates for further experimental investigation, saving significant time and resources. sigmaaldrich.com Computational approaches like Density Functional Theory (DFT) can also be used to calculate properties such as the HOMO-LUMO energy gap, which can provide insights into a molecule's reactivity and potential biological activity. nih.govnih.gov
De Novo Molecular Design: Generative AI models can be used to design novel molecules with desired properties from scratch. By providing the model with a set of target parameters—for instance, high binding affinity to a specific protein and low predicted toxicity—the AI can generate a list of new chemical structures that meet these criteria. This approach could be used to design analogues of this compound with improved efficacy or a more favorable safety profile.
Optimization of Synthetic Routes: AI algorithms can analyze vast databases of chemical reactions to identify the most efficient and cost-effective synthetic pathways for a given molecule. chemicalbook.comnih.gov This can involve predicting reaction outcomes, suggesting optimal reaction conditions, and even designing multi-step syntheses. For this compound, this could lead to the discovery of novel, more sustainable synthetic routes that were not immediately obvious to human chemists.
Identification of Novel Drug Targets: Big data analytics can be used to mine large biological datasets, such as genomic, proteomic, and clinical data, to identify new potential drug targets. nih.gov By correlating patterns in this data with disease states, researchers can uncover novel proteins or pathways that could be modulated by small molecules like this compound.
The integration of AI and big data into the research pipeline for this compound has the potential to dramatically accelerate its development, from initial discovery to potential clinical application. A summary of these applications is provided in the table below.
| AI/Big Data Application | Description | Potential Impact on this compound Research |
| Predictive Modeling | Using ML to predict properties like toxicity and efficacy. | Prioritization of research efforts and reduction of failed experiments. |
| De Novo Design | Generative AI creates novel molecules with desired characteristics. | Design of more potent and safer analogues. |
| Synthetic Route Optimization | AI identifies the most efficient ways to synthesize the compound. | Development of more sustainable and cost-effective manufacturing processes. |
| Novel Target Identification | Big data analytics uncovers new biological targets for the compound. | Expansion of potential therapeutic applications. |
Potential Applications in Materials Science (e.g., functional polymers, liquid crystals)
Beyond its potential in the life sciences, the unique chemical structure of this compound suggests intriguing possibilities for its application in the field of materials science. The presence of a rigid aromatic core, coupled with the strong electronegativity of the fluorine atoms and the polar amide group, could impart desirable properties to novel materials.
Functional Polymers:
The incorporation of specific functional monomers into a polymer backbone can be used to tailor its physical and chemical properties for a wide range of applications. nih.govfrontiersin.org N-methylbenzamide itself has been explored as a component in polymers to enhance thermal stability and chemical resistance. chemicalbook.com The introduction of chlorine and fluorine atoms in this compound could offer additional advantages, such as:
Enhanced Thermal and Chemical Stability: The high strength of the carbon-fluorine bond could lead to polymers with superior resistance to heat and chemical degradation.
Modified Solubility and Permeability: The halogen atoms can alter the polymer's interaction with solvents and other molecules, which could be useful in applications such as membranes for separations or controlled-release systems.
Flame Retardancy: The presence of halogens is often associated with flame-retardant properties, which could be beneficial in a variety of materials.
Future research could involve the synthesis of polymers where this compound acts as a monomer or a pendant group. Characterization of these new polymers would be necessary to evaluate their mechanical, thermal, and chemical properties.
Liquid Crystals:
Liquid crystals are a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. They are widely used in display technologies and other electro-optic applications. The molecular shape and polarity of a compound are critical determinants of its liquid crystalline behavior.
Future studies in this area would involve synthesizing derivatives of this compound with different alkyl chain lengths and investigating their mesomorphic properties using techniques such as polarized optical microscopy and differential scanning calorimetry. The goal would be to understand how the unique combination of substituents in this molecule influences its ability to form liquid crystalline phases and to what extent it can be used to tune the properties of liquid crystal mixtures for specific applications.
A summary of potential materials science applications is provided in the table below.
| Material Type | Potential Role of this compound | Potential Benefits |
| Functional Polymers | Monomer or pendant group | Enhanced thermal stability, chemical resistance, flame retardancy |
| Liquid Crystals | Core molecular structure | Tuning of dielectric anisotropy, modification of mesophase behavior |
Concluding Remarks: Synthesis, Biological Activity, and Future Outlook for 4 Chloro 2,5 Difluoro N Methylbenzamide
Summary of Key Research Insights and Contributions to Organic and Medicinal Chemistry
There is a notable absence of published research detailing significant insights or direct contributions of 4-Chloro-2,5-difluoro-N-methylbenzamide to the fields of organic and medicinal chemistry. Its primary role appears to be that of a synthetic building block. Halogenated and N-methylated benzamides are recognized classes of compounds in medicinal chemistry, often utilized as starting materials or intermediates for the synthesis of more complex molecules with potential biological activities. The specific substitution pattern of this compound—a chloro group and two fluoro atoms on the benzene (B151609) ring—suggests its potential use in creating derivatives with tailored electronic and lipophilic properties, which are critical parameters in drug design. However, specific examples or extensive studies demonstrating these applications for this particular molecule are not readily found.
Significance of this compound as a Research Probe and Scaffold
The utility of a compound as a research probe or a molecular scaffold is established through studies that demonstrate its interaction with biological targets or its suitability for chemical modification to generate libraries of related compounds. For this compound, there is a lack of specific documented evidence of its use as a validated research probe with a defined biological target.
As a scaffold, its structure is of potential interest. The presence of multiple halogen atoms can influence binding affinities and metabolic stability, while the N-methylbenzamide functional group provides a site for further chemical elaboration. In principle, this compound could serve as a foundational structure for developing new chemical entities. However, without published studies that have utilized it in this capacity for structure-activity relationship (SAR) investigations or in the generation of compound libraries for screening, its significance as a scaffold remains theoretical rather than experimentally established in the available literature.
Outlook on the Continued Academic and Industrial Research Value of this compound
The future research value of this compound is contingent on its adoption in synthetic and medicinal chemistry programs. Its value lies in its potential as a starting material. For academic researchers, it could be employed in the development of novel synthetic methodologies or as a fragment in the design of new inhibitors for various enzymes or receptors where a substituted benzamide (B126) moiety is known to be beneficial.
In an industrial context, its application would likely be in the early stages of drug discovery as part of a toolkit of chemical building blocks. The successful application of this compound in a high-throughput screening campaign or as a key intermediate in the synthesis of a biologically active lead compound would be necessary to elevate its research profile. Until such research is published, the outlook for this compound remains that of a specialized, but currently under-documented, chemical reagent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Chloro-2,5-difluoro-N-methylbenzamide, and how can purity be validated?
- Synthesis : Use nucleophilic acyl substitution by reacting 4-chloro-2,5-difluorobenzoic acid with methylamine in the presence of a coupling agent (e.g., DCC or EDC). Optimize reaction conditions (temperature, solvent polarity) to minimize side products like unreacted starting materials or over-alkylated derivatives .
- Purity Validation : Employ HPLC with a C18 column and UV detection (λ = 254 nm) for quantitative analysis. Confirm structural integrity via and NMR, focusing on characteristic peaks: methylamide protons (~2.9 ppm) and aromatic fluorine splitting patterns .
Q. How can researchers resolve discrepancies in reaction yields when synthesizing derivatives of this compound?
- Methodology : Use a factorial design to test variables (e.g., solvent, catalyst loading, temperature). For example, a 2 factorial design can isolate interactions between temperature (40°C vs. 80°C), solvent (DMF vs. THF), and catalyst (1 mol% vs. 5 mol%). Analyze results using ANOVA to identify statistically significant factors .
- Analytical Cross-Check : Compare LC-MS data with computational predictions (e.g., COSMO-RS simulations) to verify byproduct formation pathways .
Advanced Research Questions
Q. What computational strategies are effective for predicting the physicochemical properties of this compound derivatives?
- Quantum Chemistry : Perform DFT calculations (B3LYP/6-31G* level) to optimize geometry and calculate electrostatic potential maps, aiding in predicting solubility and reactivity .
- Machine Learning : Train a QSPR model using descriptors like logP, polar surface area, and H-bond acceptor count. Use neural networks to correlate structural features with experimental melting points or solubility .
Q. How can AI-driven process automation improve the scalability of this compound synthesis?
- Smart Laboratories : Implement AI tools (e.g., Bayesian optimization) to autonomously adjust reaction parameters in real time. For example, optimize flow reactor conditions (residence time, pressure) using feedback from inline FTIR spectroscopy .
- Process Simulation : Use COMSOL Multiphysics to model mass transfer limitations in heterogeneous reactions, ensuring reproducibility at pilot scale .
Q. What theoretical frameworks guide the design of this compound-based agrochemicals?
- Conceptual Basis : Link to enzyme inhibition theories (e.g., competitive vs. non-competitive) by analyzing steric/electronic effects of substituents. For instance, the electron-withdrawing chloro and fluoro groups may enhance binding to acetylcholinesterase .
- Methodological Alignment : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins, followed by MD simulations (>100 ns) to validate binding stability .
Data Analysis and Interpretation
Q. How should researchers address contradictions in spectroscopic data for halogenated benzamide analogs?
- Case Study : If NMR shows unexpected splitting, re-examine sample preparation (e.g., solvent deuteration, concentration effects). Cross-validate with X-ray crystallography to confirm solid-state conformation versus solution-phase dynamics .
- Statistical Validation : Apply principal component analysis (PCA) to spectral datasets to distinguish noise from genuine structural anomalies .
Q. What advanced separation techniques are suitable for isolating isomers of this compound?
- Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Optimize mobile phase composition (hexane:isopropanol gradients) to resolve enantiomers .
- Membrane Technologies : Test nanofiltration membranes (MWCO = 200 Da) to separate small-molecule byproducts during continuous flow synthesis .
Theoretical and Methodological Integration
Q. How can researchers align experimental designs with theoretical models for studying reaction mechanisms?
- Framework : Adopt the Curtin-Hammett principle to rationalize kinetic vs. thermodynamic control in multi-step reactions. For example, use Eyring plots to determine activation parameters for competing pathways .
- Validation : Combine isotopic labeling (e.g., ) with IR spectroscopy to track intermediate formation .
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in medicinal chemistry studies?
- Multivariate Analysis : Use partial least squares regression (PLS) to correlate molecular descriptors (e.g., Hammett σ constants) with biological activity. Validate models via leave-one-out cross-validation (LOOCV) .
- Error Analysis : Report confidence intervals (95%) for IC values to quantify uncertainty in dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
